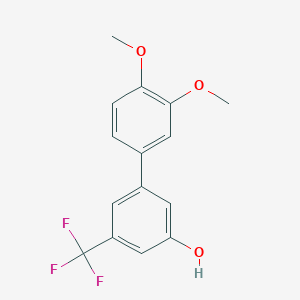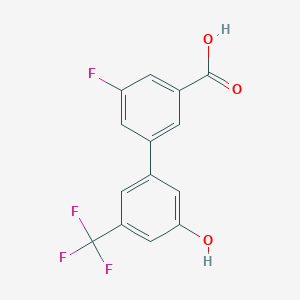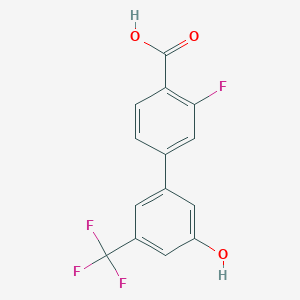
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethylphenol (5-CMPT-3-TFM), also known as 5-chloro-4-methoxy-3-trifluoromethylphenol, is an aromatic compound with a molecular weight of 268.5 g/mol. It is a colorless and odorless solid that is soluble in chloroform and ethanol. 5-CMPT-3-TFM is widely used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry. This compound has a variety of biochemical and physiological effects, and it has been studied extensively for its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-CMPT-3-TFM has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%ethoxy-3-trifluoromethylphenylboronic acid and this compoundethoxy-3-trifluoromethylphenylboronic acid ester. It has also been used in the synthesis of various drugs, such as this compoundethoxy-3-trifluoromethylphenylboronic acid ester. In addition, 5-CMPT-3-TFM has been studied extensively for its potential applications in biochemistry, such as its ability to inhibit certain enzymes and its potential as an antiviral agent.
Wirkmechanismus
The mechanism of action of 5-CMPT-3-TFM is not completely understood. However, it is believed that this compound has the ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, as well as other physiological effects. In addition, 5-CMPT-3-TFM has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects
5-CMPT-3-TFM has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, as well as other physiological effects. In addition, 5-CMPT-3-TFM has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
5-CMPT-3-TFM has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is readily available in commercial quantities. In addition, 5-CMPT-3-TFM has a variety of biochemical and physiological effects, which makes it a useful tool for a variety of scientific research applications. However, there are some limitations to using 5-CMPT-3-TFM in laboratory experiments. For example, the mechanism of action of this compound is not completely understood, and there is a lack of data on the long-term effects of this compound.
Zukünftige Richtungen
There are a variety of possible future directions for 5-CMPT-3-TFM. One possible future direction is to further study the mechanism of action of this compound and its potential applications in drug discovery and biochemistry. In addition, further research could be conducted to determine the long-term effects of this compound, as well as its potential applications in other areas of scientific research. Finally, further research could be conducted to develop new and improved synthesis methods for 5-CMPT-3-TFM.
Synthesemethoden
5-CMPT-3-TFM can be synthesized using a variety of methods, such as a Grignard reaction or a Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with a halogenated aromatic compound to produce 5-CMPT-3-TFM. In the Wittig reaction, a Wittig reagent is reacted with an aldehyde to produce 5-CMPT-3-TFM. Both of these methods are relatively simple and can be used for the synthesis of 5-CMPT-3-TFM in a laboratory setting.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-3-2-8(6-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOWQIYDIYRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686682 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-31-8 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)





